1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one
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Overview
Description
1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one is an organic compound with a unique structure that includes a chloro-substituted phenyl ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(3-chloro-4-oxophenyl)-3-methylbut-2-en-1-one.
Reduction: 1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-ol.
Substitution: 1-(3-amino-4-hydroxyphenyl)-3-methylbut-2-en-1-one.
Scientific Research Applications
1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and chloro groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-chloro-4-hydroxyphenyl)-3-methylbut-2-en-1-one can be compared with similar compounds such as:
3-chloro-4-hydroxyphenylacetic acid: Similar in structure but with an acetic acid moiety instead of a butenone.
3-chloro-4-hydroxyphenylglycine: Contains an amino acid structure, making it more relevant in biological contexts.
3-chloro-4-hydroxyphenylpropanoic acid: Similar but with a propanoic acid group, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2703780-34-9 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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